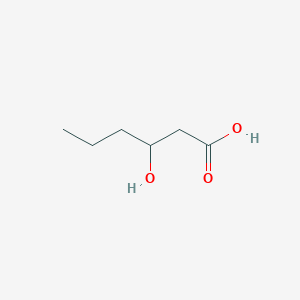![molecular formula C11H11NO3 B118467 Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) CAS No. 150467-92-8](/img/structure/B118467.png)
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as p-Methylbenzoylformamide or MBF and is a white crystalline solid with a molecular weight of 209.24 g/mol. In
Scientific Research Applications
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) has been extensively studied for its potential applications in various fields. One of the primary research areas is its use as a fluorescent probe for the detection of metal ions. Several studies have reported that MBF can selectively detect metal ions such as Cu2+, Fe3+, and Zn2+ with high sensitivity and selectivity.
Another area of research is the use of MBF as a potential anticancer agent. Studies have shown that MBF can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-3. Additionally, MBF has been found to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is not well understood, but several studies have suggested that it may act by binding to metal ions or by inducing oxidative stress in cells. The exact mechanism of action may vary depending on the application of the compound.
Biochemical and physiological effects
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) has been found to have several biochemical and physiological effects. Studies have reported that MBF can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and selectively detect metal ions. Additionally, MBF has been found to have antioxidant properties and can scavenge free radicals in vitro.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) in lab experiments is its high sensitivity and selectivity for metal ions. Additionally, MBF has been found to be relatively easy to synthesize and can be produced in high yields. However, one of the limitations of using MBF is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI). One area of research is the development of new synthetic methods for producing the compound. Additionally, further studies are needed to fully understand the mechanism of action of MBF and its potential applications in various fields. Other future directions include the development of new fluorescent probes for the detection of metal ions and the exploration of MBF as a potential therapeutic agent for the treatment of cancer and other diseases.
Conclusion
In conclusion, Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) is a chemical compound that has potential applications in various fields. Its high sensitivity and selectivity for metal ions make it a promising candidate for the development of new fluorescent probes. Additionally, its potential as an anticancer agent warrants further investigation. While there are limitations to its use in certain applications, the future directions for research on MBF are promising and may lead to new discoveries and applications in the future.
Synthesis Methods
The synthesis of Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) involves the reaction of p-toluenesulfonyl chloride with potassium cyanate to form p-toluenesulfonyl isocyanate, which is then reacted with methyl anthranilate to form the desired compound. This method has been reported in several research studies and has been found to be effective in producing high yields of the compound.
properties
CAS RN |
150467-92-8 |
|---|---|
Product Name |
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]-(9CI) |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methyl-2-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-10(13)12-9-5-4-7(2)6-8(9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
XMYDZMDCSXTYQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C)C(=O)O |
synonyms |
Benzoic acid, 5-methyl-2-[(1-oxo-2-propenyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
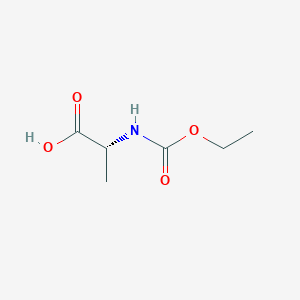
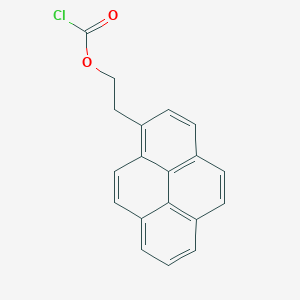
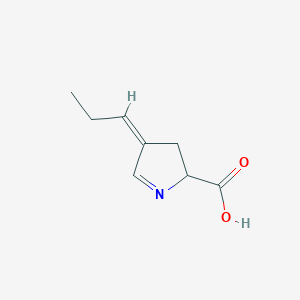
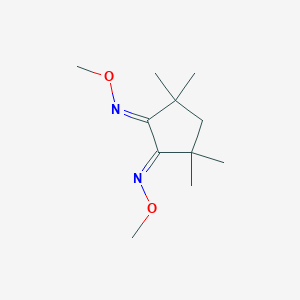
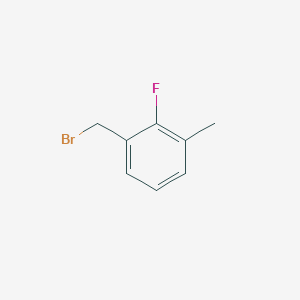
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)
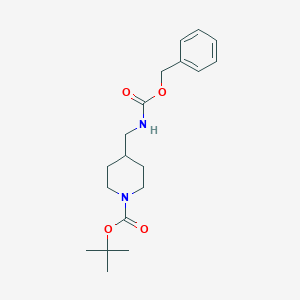
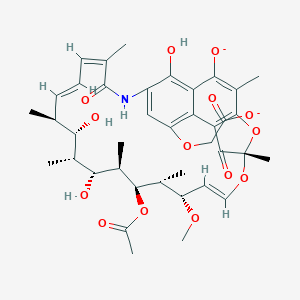
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

